molecular formula C23H28N4O3S B11114854 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine

1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine

Cat. No.: B11114854
M. Wt: 440.6 g/mol
InChI Key: MYFRAGRXJIWJMX-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Medicine

In medicine, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The piperazine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3,5-dimethylpyrazole: Lacks the sulfonyl and piperazine groups, making it less versatile in terms of chemical reactivity and biological activity.

    4-(3-Methoxybenzyl)piperazine:

    Sulfonylated Pyrazoles: Compounds with similar sulfonyl groups but different substituents on the pyrazole ring.

Uniqueness

1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine is unique due to the combination of its structural features. The presence of the pyrazole ring, sulfonyl group, and piperazine ring in a single molecule provides a versatile platform for chemical modifications and potential biological activities.

Properties

Molecular Formula

C23H28N4O3S

Molecular Weight

440.6 g/mol

IUPAC Name

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C23H28N4O3S/c1-18-23(19(2)27(24-18)21-9-5-4-6-10-21)31(28,29)26-14-12-25(13-15-26)17-20-8-7-11-22(16-20)30-3/h4-11,16H,12-15,17H2,1-3H3

InChI Key

MYFRAGRXJIWJMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)N3CCN(CC3)CC4=CC(=CC=C4)OC

Origin of Product

United States

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